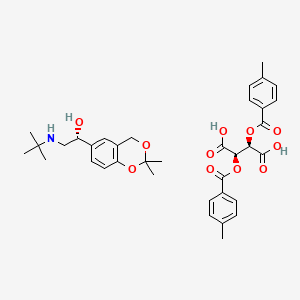

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt

描述

1,3-O-Isopropylidene ®-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is a complex organic compound that combines the pharmacological properties of albuterol with the structural modifications of isopropylidene and toluoyl tartrate

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-O-Isopropylidene ®-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of albuterol are protected using isopropylidene to form 1,3-O-Isopropylidene albuterol.

Formation of Tartrate Salt: The protected albuterol is then reacted with (2S,3S)-Di-O-toluoyl tartrate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

化学反应分析

Types of Reactions

1,3-O-Isopropylidene ®-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on biological systems and potential therapeutic benefits.

Medicine: Investigated for its pharmacological properties and potential use in treating respiratory conditions.

Industry: Utilized in the development of new drugs and chemical products.

作用机制

The mechanism of action involves the interaction of the compound with specific molecular targets, such as beta-adrenergic receptors in the case of albuterol. The structural modifications may enhance its binding affinity, stability, or bioavailability.

相似化合物的比较

Similar Compounds

Albuterol: A well-known bronchodilator used in the treatment of asthma.

Isopropylidene Derivatives: Compounds with protected hydroxyl groups for increased stability.

Tartrate Salts: Commonly used in pharmaceuticals for their solubility and stability.

Uniqueness

1,3-O-Isopropylidene ®-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is unique due to its combined structural features, which may offer enhanced pharmacological properties compared to its individual components.

生物活性

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is a derivative of albuterol, a well-known beta-adrenergic agonist primarily used in the treatment of asthma and other respiratory conditions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and implications for clinical use.

Chemical Structure and Properties

The compound features a unique structure that enhances its pharmacological properties compared to traditional albuterol. The isopropylidene group and the di-O-toluoyl tartrate moiety contribute to its stability and solubility, which may affect its bioavailability and receptor interactions.

-

Beta-Adrenergic Receptor Activation :

- The primary mechanism involves the activation of beta-2 adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This activation results in relaxation of airway smooth muscle and bronchodilation .

- Unlike racemic albuterol, which contains both (R) and (S) enantiomers, (R)-albuterol exhibits more potent agonistic activity at beta-2 receptors while minimizing pro-inflammatory effects associated with the (S)-isomer .

-

Modulation of Inflammatory Responses :

- Studies indicate that (R)-albuterol can decrease the secretion of inflammatory cytokines from activated T cells, suggesting an anti-inflammatory role that may be beneficial in managing allergic responses .

- Conversely, the (S)-isomer has been shown to activate pro-inflammatory pathways, potentially leading to airway hyperresponsiveness when administered chronically .

In Vitro Studies

Research has demonstrated significant differences in the biological activity of the albuterol enantiomers:

- Cell Culture Experiments :

- Human bronchial smooth muscle cells treated with (R)-albuterol showed decreased levels of intracellular calcium and reduced expression of pro-inflammatory markers compared to those treated with (S)-albuterol .

- Activation of NF-kB was inhibited by (R)-albuterol but not by (S)-albuterol, highlighting the anti-inflammatory potential of the R-enantiomer .

In Vivo Studies

- Animal Models :

- In murine models of allergic inflammation, administration of (R)-albuterol resulted in reduced eosinophilia and serum IgE levels compared to controls treated with (S)-albuterol or racemic mixtures .

- Histological analysis revealed decreased pulmonary infiltrates in subjects treated with (R)-albuterol, further supporting its anti-inflammatory properties .

Data Tables

Case Studies

- A study involving patients with asthma indicated that those treated with formulations containing predominantly (R)-albuterol experienced fewer exacerbations and improved lung function compared to those receiving racemic albuterol formulations. These findings suggest that optimizing the use of specific enantiomers could enhance therapeutic outcomes while reducing adverse effects.

属性

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3/t15-,16-;13-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLMNTFLXQSSCQ-GCAOVTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857891 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238762-33-9 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。